BenchChemオンラインストアへようこそ!

N,4-Dimethyl-N-(quinolin-4-yl)benzene-1-sulfonamide

Medicinal Chemistry Pre-clinical Hit Identification Chemical Probe Development

N,4-Dimethyl-N-(quinolin-4-yl)benzene-1-sulfonamide (CAS 26862-22-6) is a synthetic N-quinoline-benzenesulfonamide (NQBS) derivative with the molecular formula C₁₇H₁₆N₂O₂S and a molecular weight of 312.4 g/mol. The compound features a quinoline ring system connected via a sulfonamide bridge to a 4-methylbenzenesulfonyl moiety, with a distinguishing N-methyl substituent on the sulfonamide nitrogen.

Molecular Formula C17H16N2O2S
Molecular Weight 312.4 g/mol
CAS No. 26862-22-6
Cat. No. B12877183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-Dimethyl-N-(quinolin-4-yl)benzene-1-sulfonamide
CAS26862-22-6
Molecular FormulaC17H16N2O2S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=NC3=CC=CC=C32
InChIInChI=1S/C17H16N2O2S/c1-13-7-9-14(10-8-13)22(20,21)19(2)17-11-12-18-16-6-4-3-5-15(16)17/h3-12H,1-2H3
InChIKeyJLGSACICSFYWBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,4-Dimethyl-N-(quinolin-4-yl)benzene-1-sulfonamide (CAS 26862-22-6): Structural Identity and Procurement-Relevant Classification


N,4-Dimethyl-N-(quinolin-4-yl)benzene-1-sulfonamide (CAS 26862-22-6) is a synthetic N-quinoline-benzenesulfonamide (NQBS) derivative with the molecular formula C₁₇H₁₆N₂O₂S and a molecular weight of 312.4 g/mol [1]. The compound features a quinoline ring system connected via a sulfonamide bridge to a 4-methylbenzenesulfonyl moiety, with a distinguishing N-methyl substituent on the sulfonamide nitrogen [1]. This N-methylation differentiates it from the closely related secondary sulfonamide 4-methyl-N-(quinolin-4-yl)benzenesulfonamide (CAS 32433-30-0, non-methylated analog) and positions it within the broader NQBS class that has demonstrated dual-pathway biological activity, including HIV-1 Rev protein inhibition and NF-κB nuclear translocation blockade [2][3].

Why Generic NQBS Substitution Cannot Be Assumed: Structural Determinants of Target Engagement for N,4-Dimethyl-N-(quinolin-4-yl)benzene-1-sulfonamide


Within the N-quinoline-benzenesulfonamide (NQBS) chemotype, minor structural modifications produce large functional consequences. The N-methyl substituent present in CAS 26862-22-6 is absent in the demethylated analog 4-methyl-N-(quinolin-4-yl)benzenesulfonamide (CAS 32433-30-0), a difference that alters hydrogen-bond donor capacity (0 vs. 1 HBD) and conformational flexibility at the sulfonamide linkage [1]. In the HIV-1 Rev inhibition series, SAR studies demonstrated that potency in the Rev-RRE interaction assay is highly sensitive to substituents on the quinoline ring and the sulfonamide nitrogen [2]. Similarly, within the NF-κB-targeting NQBS series, lead optimization produced CU-O42, CU-O47, and CU-O75 with IC₅₀ values spanning 0.5–1.5 µM in DLBCL cytotoxicity assays, while structurally similar analogs were inactive, underscoring that the NQBS scaffold alone does not confer activity [3]. Therefore, CAS 26862-22-6 cannot be treated as a generic, interchangeable NQBS building block—its specific N-methyl-4-quinolinyl substitution pattern dictates distinct chemical properties, target-binding potential, and biological selectivity.

Quantitative Evidence Guide: Differentiating N,4-Dimethyl-N-(quinolin-4-yl)benzene-1-sulfonamide from Closest Structural Analogs


N-Methylation Abolishes the Hydrogen-Bond Donor: Physicochemical Differentiation from the Demethylated Analog

CAS 26862-22-6 is the N-methylated tertiary sulfonamide, whereas the closest commercially available analog is the secondary sulfonamide 4-methyl-N-(quinolin-4-yl)benzenesulfonamide (CAS 32433-30-0), which retains an N–H hydrogen-bond donor (HBD) [1]. N-Methylation reduces the hydrogen-bond donor count from 1 to 0 and increases the computed logP (XLogP3) from approximately 2.8 to 3.3, enhancing membrane permeability potential while eliminating a key pharmacophoric feature for target hydrogen-bonding interactions [1]. This structural distinction is critical because secondary sulfonamide N–H groups frequently serve as zinc-anchoring motifs in carbonic anhydrase inhibitor design, whereas tertiary N-methyl sulfonamides cannot fulfill this role and must engage targets through alternative binding modes [2].

Medicinal Chemistry Pre-clinical Hit Identification Chemical Probe Development

NQBS Scaffold Provenance: CAS 26862-22-6 as the Prototypical Tertiary Sulfonamide Hit in HIV-1 Rev Inhibition

A commercial library screen identified a benzenesulfonamide quinoline hit compound that inhibited HIV-1 Rev activity and viral infectivity, and SAR optimization ultimately yielded compound 20 with potent anti-HIV-1 replication activity and low cytotoxicity [1]. The initial hit compound in that screen (designated compound 1) bears the core N-methyl-N-(quinolin-4-yl)benzenesulfonamide scaffold that is structurally congruent with CAS 26862-22-6, where the 4-methyl substituent on the benzene ring is a key variable [1]. While the exact Rev-RRE inhibition IC₅₀ of CAS 26862-22-6 has not been reported as a discrete data point, the class-level SAR indicates that the N-methyl group is essential for activity in this assay, with des-methyl analogs showing reduced or abolished Rev inhibition [1].

Antiviral Research HIV-1 Replication Rev Protein Inhibition

NF-κB Pathway Inhibition: Class-Level Potency Reference and Selectivity Over Canonical IKK Inhibitors

NQBS derivatives, including optimized leads CU-O42, CU-O47, and CU-O75, inhibit NF-κB nuclear translocation through a distinct mechanism involving stabilization of the IκBα/p50/p65 trimer, rather than IKK kinase inhibition [1]. CU-O42 demonstrated in vivo tumor growth inhibition in two mouse models of aggressive lymphoma [1]. The CU-O series compounds exhibited DLBCL cytotoxicity IC₅₀ values in the 0.5–1.5 µM range, with caspase-dependent apoptosis confirmed [1]. CAS 26862-22-6, as a simpler NQBS prototype lacking the extended substituents present in CU-O42/O47/O75, represents the minimal pharmacophore from which these optimized leads were derived [1][2].

Oncology Lymphoma NF-κB Signaling

Patent-Backed Structural Scope: CAS 26862-22-6 Falls Within the Claimed Genus of NQBS NF-κB Inhibitors

US Patent 9,896,420 B2 (Columbia University) explicitly claims N-quinolin-benzenesulfonamide compounds for the treatment of cancer, autoimmune disorders, and inflammatory conditions, with the mechanism of action defined as inhibition of NF-κB nuclear translocation [1]. The generic Markush structure in the patent encompasses compounds where the sulfonamide nitrogen is substituted with alkyl groups (including methyl), and the benzenesulfonamide ring may bear substituents such as methyl at the para-position [1]. CAS 26862-22-6, bearing both the N-methyl and 4-methylphenyl features, is explicitly covered by this patent scope, whereas the demethylated analog (CAS 32433-30-0) and related secondary sulfonamides are not identically claimed with respect to the N-alkyl substitution requirement [1].

Intellectual Property Therapeutic Composition NF-κB Inhibition

Procurement-Driven Application Scenarios for N,4-Dimethyl-N-(quinolin-4-yl)benzene-1-sulfonamide (CAS 26862-22-6)


HIV-1 Rev Inhibitor Hit-to-Lead Optimization Programs

Research groups pursuing novel antiretroviral mechanisms beyond conventional reverse transcriptase, protease, and integrase inhibitors can deploy CAS 26862-22-6 as the core scaffold for structure-activity relationship expansion. The compound embodies the benzenesulfonamide quinoline pharmacophore identified in the primary HTS screen for Rev-RRE inhibition [1]. Medicinal chemistry teams can systematically vary the 4-methylphenyl substitution pattern while retaining the essential N-methylquinoline sulfonamide linkage, leveraging the published SAR framework to improve potency beyond the initial hit series [1]. This is particularly relevant for programs targeting drug-resistant HIV-1 strains where Rev function remains essential and currently undrugged.

NF-κB Pathway Chemical Probe Development for Lymphoma Research

Academic and industrial laboratories investigating NF-κB-driven malignancies can utilize CAS 26862-22-6 as a minimalist NQBS probe to dissect the structural requirements for IκBα/p50/p65 trimer stabilization. Unlike the optimized leads CU-O42 and CU-O75, CAS 26862-22-6 lacks extended substituents, enabling systematic fragment-growing or scaffold-hopping strategies to map the critical binding determinants for NF-κB sequestration [1]. This compound serves as a chemical biology tool to distinguish NQBS-mediated trimer stabilization from canonical IKK-dependent NF-κB activation, a mechanistic differentiation with direct implications for target validation in ABC-subtype DLBCL [1].

Reference Standard and Negative Control for Carbonic Anhydrase Inhibitor Screening Panels

Because CAS 26862-22-6 is a tertiary N-methyl sulfonamide lacking the zinc-binding sulfonamide N–H group required for carbonic anhydrase (CA) inhibition, it can serve as a valuable negative control compound in CA inhibitor screening cascades [1]. When screening compound libraries for CA isoform selectivity (particularly hCA IX and hCA XII in oncology contexts), inclusion of this compound as a structurally matched but mechanistically inactive control helps validate assay specificity and distinguish true zinc-binding inhibitors from non-specific or allosteric hits [1]. Its close structural resemblance to active quinoline-based CA inhibitors (e.g., the 4-anilinoquinoline sulfonamide series) enhances its utility as a specificity control [2].

Synthetic Intermediate for Diversified NQBS Library Construction

CAS 26862-22-6 can be employed as a stable, pre-assembled NQBS building block for parallel synthesis libraries. The intact N-methyl-N-(quinolin-4-yl)benzenesulfonamide core can undergo further functionalization at the quinoline ring positions (e.g., halogenation at C6 or C7) to generate diverse analog sets for broad-spectrum biological screening [1]. This modular approach is more efficient than de novo scaffold assembly for each library member, reducing synthesis cycle time and cost for organizations building NQBS-focused compound collections for phenotypic or target-based screening campaigns [1].

Quote Request

Request a Quote for N,4-Dimethyl-N-(quinolin-4-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.